2-phenoxy-N-[3-(trifluoromethyl)phenyl]acetamide is a synthetic compound that belongs to the class of N-phenylacetamides, which are known for their diverse biological activities. This compound is characterized by the presence of a phenoxy group and a trifluoromethyl-substituted phenyl moiety, contributing to its unique chemical properties and potential applications in various scientific fields.
The synthesis and characterization of 2-phenoxy-N-[3-(trifluoromethyl)phenyl]acetamide can be derived from studies focusing on related compounds, particularly those involving N-phenylacetamides and their derivatives. Research articles document its synthesis methods, structural analysis, and biological evaluations, providing a comprehensive understanding of its properties and applications .
2-phenoxy-N-[3-(trifluoromethyl)phenyl]acetamide is classified as an organic compound, specifically an amide. It features a phenoxy group (C6H5O), an acetamide functional group (C2H5NO), and a trifluoromethyl group (CF3), making it a complex molecule with significant potential in medicinal chemistry.
The synthesis of 2-phenoxy-N-[3-(trifluoromethyl)phenyl]acetamide typically involves several steps, starting from readily available aniline derivatives. The general approach includes:
The synthesis often requires careful control of reaction conditions, including temperature, solvent choice (commonly dichloromethane or acetonitrile), and the use of catalysts or bases to facilitate the reactions. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound .
The molecular structure of 2-phenoxy-N-[3-(trifluoromethyl)phenyl]acetamide can be represented as follows:
The structure features:
Crystallographic studies may provide insights into the arrangement of atoms within the molecule, including bond lengths, angles, and dihedral angles between substituents. Such data is essential for understanding intermolecular interactions and stability .
2-phenoxy-N-[3-(trifluoromethyl)phenyl]acetamide can participate in various chemical reactions typical for amides:
The reactivity is influenced by both the electronic effects of substituents and steric hindrance around the amide bond. Detailed mechanistic studies may involve kinetic analyses and computational modeling to predict reaction pathways .
The mechanism by which 2-phenoxy-N-[3-(trifluoromethyl)phenyl]acetamide exerts its biological effects is not fully elucidated but may involve:
Quantitative structure-activity relationship (QSAR) studies could provide insights into how variations in structure affect biological activity, guiding further development for therapeutic applications .
Relevant analyses include thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess thermal stability and phase transitions .
2-phenoxy-N-[3-(trifluoromethyl)phenyl]acetamide has potential applications in:
Research continues to explore these applications, emphasizing the need for further studies on efficacy and safety profiles .
This comprehensive analysis underscores the significance of 2-phenoxy-N-[3-(trifluoromethyl)phenyl]acetamide in various scientific domains, highlighting its potential as a versatile compound in research and industry.
2-Phenoxy-N-[3-(trifluoromethyl)phenyl]acetamide represents a structurally specialized acetamide derivative integrating three pharmacophoric elements: a phenoxy moiety, an acetamide core, and a trifluoromethylphenyl substituent. This compound, with the molecular formula C₁₅H₁₂F₃NO₂ (molecular weight: 295.26 g/mol) , exemplifies strategic molecular design in medicinal chemistry. Its SMILES notation (O=C(NC₁=CC=CC(C(F)(F)F)=C₁)COC₂=CC=CC=C₂) encodes the connectivity where the acetamide group (–NH–CO–CH₂–) bridges a phenoxy ether and a meta-trifluoromethyl-substituted aniline. The compound’s significance stems from its potential as a synthetic intermediate for bioactive molecules and as a model for studying structure-activity relationships (SAR) influenced by the trifluoromethyl group. This section systematically examines its structural components and their historical context in drug discovery.
The acetamide functional group (–NH–CO–CH₂–) constitutes the central scaffold of 2-phenoxy-N-[3-(trifluoromethyl)phenyl]acetamide, conferring both conformational stability and biochemical interactivity. This moiety adopts a planar configuration due to resonance delocalization across the N–C=O bond, facilitating:
In benzimidazole and thiazolidinedione-based drug design, acetamide bridges serve as versatile linkers that connect aromatic pharmacophores without steric compromise. For example, antitumor agents incorporating the "aryl acetamido functionality (Ar–NH–CO–CH₂–)" demonstrate improved cellular uptake and target affinity due to this group’s balanced hydrophilicity/lipophilicity . Table 1 quantifies key molecular descriptors of the acetamide core in this compound:
Table 1: Structural Parameters of the Acetamide Core
Parameter | Value/Characteristic | Functional Implication |
---|---|---|
C=O Bond Length | ~1.23 Å | Strong H-bond acceptor capacity |
N–H Bond Length | ~1.01 Å | H-bond donation capability |
Amide Bond Rotation Barrier | ~15–20 kcal/mol | Conformational rigidity |
Lipophilicity (Log P contribution) | +0.5–0.9 | Enhanced membrane permeability |
The 3-(trifluoromethyl)phenyl group attached to the acetamide nitrogen is a critical determinant of bioactivity. The –CF₃ group exerts multifaceted effects:
In antitumor acetamide derivatives, the meta-CF₃ position specifically enhances cytotoxicity. For instance, in thiazolidine-2,4-dione-acridine hybrids, electron-withdrawing groups (EWGs) like –CF₃ at the phenyl ring lower IC₅₀ values against cancer cell lines by upregulating pro-apoptotic pathways . Table 2 compares bioactivity influenced by –CF₃ positioning:
Table 2: Impact of –CF₃ Positioning on Acetamide Bioactivity
Compound Class | –CF₃ Position | Biological Activity (Example) | Mechanistic Influence |
---|---|---|---|
Thiazolidinedione-acridine hybrids | meta | IC₅₀ = 4.9–5.4 μM (HCT116 cells) | Enhanced DNA intercalation/topoisomerase inhibition |
PPARγ agonists | para | Improved glycemic control | Allosteric modulation of PPARγ binding site |
5-HT uptake inhibitors | para | 6-fold potency increase vs non-CF₃ analogs [7] | Optimized serotonin transporter affinity |
The –CF₃ group also participates in halogen bonding interactions (XB), where its polarized fluorine atoms act as XB acceptors, augmenting target binding affinity. This interaction is exploited in FDA-approved drugs like ubrogepant and alpelisib, where –CF₃ contributes to nanomolar-range receptor antagonism [7].
Phenoxy acetamide derivatives emerged as privileged scaffolds in the mid-20th century, evolving through three key phases:
Synthetic methodologies advanced from simple acylations to Pd-catalyzed couplings, enabling complex analogs like 2-(4-{[(5Z)-3-[(acridin-9-yl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)-N-phenylacetamides . Table 3 highlights key structural milestones:
Table 3: Evolution of Phenoxy Acetamide Derivatives in Drug Discovery
Era | Representative Structure | Therapeutic Area | Innovation |
---|---|---|---|
1950s | N,N-Dimethyl-2,2-diphenylacetamide | Herbicides | Introduction of basic acetamide scaffold |
1980s | 2-(2-Chlorophenoxy)-N-(2,6-diethylphenyl)acetamide | Antiepileptics (preclinical) | N-Aryl substitution for CNS activity |
2000s | Rosiglitazone-like analogs with phenoxy-acetamide linkers | Antidiabetics | PPARγ agonism via thiazolidinedione conjugation |
2020s | 2-Phenoxy-N-[3-(trifluoromethyl)phenyl]acetamide-acridine hybrids | Anticancer agents | Trifluoromethyl enhancement of cytotoxicity |
Current research focuses on conjugating phenoxy acetamides with DNA-intercalating units (e.g., acridines) or kinase inhibitors, exploiting the scaffold’s versatility for targeting resistant cancers [6].
CAS No.:
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3
CAS No.: 13052-73-8